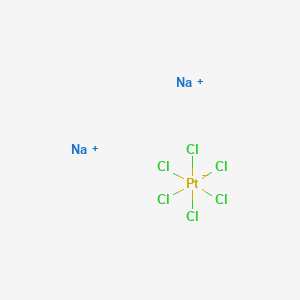

Disodium hexachloroplatinate

Descripción

Propiedades

IUPAC Name |

disodium;platinum(4+);hexachloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2Na.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFSULIVEYGQQY-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6Na2Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16923-58-3 | |

| Record name | DISODIUM HEXACHLOROPLATINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7589P090H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Structural Elucidation and Solid State Characterization of Hexachloroplatinate Iv Complexes

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for the precise determination of a compound's atomic and molecular structure. This technique has been instrumental in characterizing a variety of hexachloroplatinate(IV) salts, revealing the nuanced interplay of covalent and non-covalent interactions that govern their solid-state assemblies.

The crystal system and space group provide a framework for understanding the arrangement of the hexachloroplatinate anions and their counter-ions. For example, the hexachloroplatinate(IV) anion, [PtCl₆]²⁻, is a common component in the formation of hybrid organic-inorganic materials. nih.govmdpi.com The specific crystallographic parameters will vary depending on the nature of the cation present in the crystal lattice.

Table 1: Representative Crystallographic Parameters for Hexachloroplatinate(IV) Complexes

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|---|

| [PtCl₆]·(H-bzm)₂·2(H₂O) | C₂₀H₂₂Cl₆N₄O₂Pt | Monoclinic | P2₁/c | 11.234(2) | 10.987(2) | 12.345(3) | 90 | 109.87(3) | 90 |

| [PtCl₆]·(H-bipy)₂·2(H₂O) | C₂₀H₂₂Cl₆N₄O₂Pt | Triclinic | P-1 | 8.765(4) | 9.876(5) | 10.123(6) | 78.90(1) | 85.43(2) | 88.12(2) |

| [PtCl₆]·(H-dimethyl-bipy)₂·2(H₂O) | C₂₄H₃₀Cl₆N₄O₂Pt | Monoclinic | C2/c | 15.678(7) | 11.456(5) | 18.789(8) | 90 | 105.67(4) | 90 |

Data sourced from a study on hydrogen-bonded organic-inorganic hybrids. nih.gov

The [PtCl₆]²⁻ anion consistently exhibits an octahedral coordination geometry, with the platinum(IV) ion at the center and six chloride ligands at the vertices. wikipedia.org Single-crystal X-ray diffraction allows for the precise measurement of Pt-Cl bond lengths and Cl-Pt-Cl bond angles. In an ideal octahedron, the bond angles are 90° and 180°. However, slight distortions from this ideal geometry can occur due to packing effects and intermolecular interactions within the crystal lattice.

Table 2: Selected Bond Distances and Angles for a Representative Hexachloroplatinate(IV) Complex

| Bond | Distance (Å) | Angle | Degree (°) |

|---|---|---|---|

| Pt-Cl1 | 2.315(1) | Cl1-Pt-Cl2 | 90.15(4) |

| Pt-Cl2 | 2.321(1) | Cl1-Pt-Cl3 | 89.85(4) |

| Pt-Cl3 | 2.318(1) | Cl2-Pt-Cl3 | 179.70(4) |

| Pt-Cl4 | 2.320(1) | Cl1-Pt-Cl4 | 179.65(4) |

| Pt-Cl5 | 2.317(1) | Cl4-Pt-Cl5 | 90.25(4) |

| Pt-Cl6 | 2.319(1) | Cl5-Pt-Cl6 | 89.75(4) |

Note: The data in this table is illustrative and represents typical values found in hexachloroplatinate(IV) structures.

Beyond the covalent framework of the [PtCl₆]²⁻ anion, the crystal structure of hexachloroplatinate salts is stabilized by a network of non-covalent interactions. These include strong coulombic attractions between the anionic [PtCl₆]²⁻ and the cationic counter-ions. nih.govmdpi.com In addition to these ionic bonds, hydrogen bonding plays a crucial role, particularly when the cation contains hydrogen bond donors (like N-H or O-H groups) or when solvent molecules such as water are incorporated into the crystal lattice. nih.govmdpi.commdpi.com

Powder X-ray Diffraction Studies of Crystalline Phases

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. latech.educarleton.edu Unlike single-crystal XRD, which requires a well-formed individual crystal, PXRD can be performed on a finely ground powder, providing information about the bulk material. libretexts.org The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. carleton.edu

For hexachloroplatinate complexes, PXRD is primarily used for phase identification and to confirm the purity of a synthesized sample. nih.gov By comparing the experimental PXRD pattern to a database of known patterns or to a pattern simulated from single-crystal XRD data, one can verify the identity of the compound. carleton.edu This is particularly important in ensuring that the bulk material corresponds to the structure determined from a single crystal. nih.gov Furthermore, PXRD can be used to determine lattice parameters, identify different crystalline phases in a mixture, and assess the degree of crystallinity of a sample.

Electron Microscopy Techniques for Morphological and Microstructural Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide high-resolution imaging of the surface morphology and internal microstructure of materials. These methods are invaluable for understanding the physical characteristics of hexachloroplatinate-containing materials at the micro- and nanoscale.

SEM is frequently employed to examine the surface topography, particle shape, and size distribution of crystalline powders or thin films. nih.gov For example, SEM analysis can reveal the morphology of particles, which can range from well-defined crystals to more irregular or spherical structures, depending on the synthesis conditions. nih.govresearchgate.net This information is crucial for applications where surface properties are important, such as in catalysis.

TEM, on the other hand, offers even higher resolution and can be used to investigate the internal structure of materials, including the visualization of crystal lattices and the characterization of nanoparticles. mdpi.comnih.gov In the context of materials derived from hexachloroplatinate precursors, TEM is essential for determining the size, shape, and crystalline structure of the resulting metallic or alloy nanoparticles. mdpi.comnih.gov For instance, in the synthesis of platinum-based catalysts, TEM can confirm the formation of highly dispersed nanoparticles on a support material. iaea.org Both SEM and TEM can be coupled with Energy-Dispersive X-ray Spectroscopy (EDS) to perform elemental analysis, confirming the presence and distribution of platinum and other elements within the sample. nih.gov

Spectroscopic Probes of Disodium Hexachloroplatinate Electronic and Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for studying platinum compounds in solution. wikipedia.org The presence of the NMR-active ¹⁹⁵Pt isotope, with its high natural abundance and sensitivity, makes it an exceptional probe for the direct observation of the platinum center. wikipedia.orgresearchgate.net

Platinum-195 (¹⁹⁵Pt) NMR spectroscopy is the definitive method for the structural elucidation of platinum species in solution. wikipedia.org The ¹⁹⁵Pt nucleus is the most abundant (33.8%) naturally occurring isotope of platinum and the only one with a nuclear spin (I=1/2). wikipedia.orgmdpi.com This, combined with a medium gyromagnetic ratio, affords good signal receptivity. wikipedia.org

A key feature of ¹⁹⁵Pt NMR is the exceptionally wide chemical shift range, which spans over 13,000 parts per million (ppm). wikipedia.orgresearchgate.net This vast range makes the ¹⁹⁵Pt chemical shift highly sensitive to the electronic environment of the platinum nucleus, including its oxidation state (e.g., Pt(0), Pt(II), Pt(IV)), the coordination number, and the identity of the surrounding ligands. researchgate.netmdpi.com Consequently, even subtle changes in the coordination sphere, such as the substitution of one ligand for a very similar one, can lead to chemical shift changes of hundreds of ppm. wikipedia.orgresearchgate.net

Disodium (B8443419) hexachloroplatinate (Na₂[PtCl₆]) plays a central role in ¹⁹⁵Pt NMR spectroscopy as the universally accepted reference standard. wikipedia.orgwikipedia.org A 1.2 M solution of Na₂[PtCl₆] in deuterium (B1214612) oxide (D₂O) is defined as having a chemical shift of 0 ppm. wikipedia.orghuji.ac.il This compound is chosen as a standard due to its commercial availability, chemical stability, and high solubility, which facilitates rapid data acquisition. wikipedia.orgwikipedia.org The chemical shifts of all other platinum-containing compounds are reported relative to this reference. wikipedia.org

While the [PtCl₆]²⁻ anion itself does not exhibit significant internal coupling, spin-spin coupling constants provide crucial structural information in related platinum complexes. researchgate.net For instance, one-bond couplings between platinum and other nuclei like ¹⁵N and ³¹P, or two-bond couplings to ¹H, are extensively studied to determine connectivity and stereochemistry. huji.ac.ilresearchgate.net In platinum cluster compounds, homonuclear ¹J(¹⁹⁵Pt-¹⁹⁵Pt) couplings, which can range from 60 to 9000 Hz, are also of significant interest. wikipedia.org

Table 1: Properties of the ¹⁹⁵Pt Nucleus and its NMR Standard

| Property | Value |

|---|---|

| Natural Abundance | 33.8% mdpi.com |

| Spin (I) | 1/2 wikipedia.org |

| Gyromagnetic Ratio (γ) | 5.768 × 10⁷ rad T⁻¹ s⁻¹ researchgate.net |

| Chemical Shift Range | > 13,000 ppm wikipedia.org |

| Standard Reference | 1.2 M Na₂[PtCl₆] in D₂O wikipedia.orghuji.ac.il |

While ¹⁹⁵Pt NMR provides direct information about the metal center, ¹H and ¹³C NMR are invaluable for characterizing the organic components of salts containing the [PtCl₆]²⁻ anion or of related platinum complexes where ligands have been substituted. researchgate.netcureffi.org

In compounds such as bis(5,7-dimethyl-1,2,4-triazolo-[1,5α]-pyrimidinium) hexachloroplatinate(IV), denoted as (dmtpH)₂[PtCl₆], ¹H and ¹³C NMR are used to confirm the structure of the organic counterion (dmtpH)⁺. researchgate.net The chemical shifts and splitting patterns of the proton and carbon signals provide definitive information about the organic cation's structure. researchgate.netcureffi.org

Similarly, in studies of platinum(II) complexes with sulfoxide (B87167) ligands, ¹H and ¹³C NMR are used alongside ¹⁹⁵Pt NMR to fully characterize the molecules. researchgate.net For instance, in a [Pt(DMSO)Cl₃]⁻ complex, a single signal for the dimethyl sulfoxide (DMSO) ligand might be observed in the ¹H NMR spectrum. researchgate.net For more sterically crowded ligands, distinct sets of resonances can appear for protons in different positions, such as those alpha and beta to the sulfur atom. researchgate.net

Furthermore, coupling between ¹⁹⁵Pt and ¹H or ¹³C nuclei can be observed in the respective spectra as satellite peaks. wikipedia.orgresearchgate.net The magnitude of these coupling constants, such as ²J(¹⁹⁵Pt-¹³C) and ³J(¹⁹⁵Pt-¹H), provides valuable information about the bonding and proximity of the organic ligand to the platinum center. researchgate.net For example, observed ³J(¹⁹⁵Pt–¹H) coupling constants in some sulfoxide complexes are between 15 and 33 Hz, while ²J(¹⁹⁵Pt–¹³C) values can vary from 35 to 66 Hz. researchgate.net The analysis of these NMR parameters is crucial for understanding the structure of complex platinum compounds. researchgate.net

The high sensitivity of the ¹⁹⁵Pt chemical shift to the coordination environment makes it an excellent tool for monitoring reaction kinetics, mechanisms, and speciation in solution. wikipedia.orgsaimm.co.za Reactions involving the hexachloroplatinate anion, such as hydrolysis or ligand substitution, can be readily followed by observing the changes in the ¹⁹⁵Pt NMR spectrum over time. saimm.co.zaacs.org

For example, the hydrolysis of [PtCl₆]²⁻ in aqueous solution can be monitored. saimm.co.za As the reaction proceeds, the signal at 0 ppm corresponding to [PtCl₆]²⁻ decreases in intensity, while new peaks appear at different chemical shifts. saimm.co.za One such peak, observed around 510 ppm, corresponds to the formation of the aquated species [PtCl₅(H₂O)]⁻. saimm.co.zaacs.org By integrating the peak areas, the relative concentrations of the different platinum species in solution can be determined at any given time, allowing for the study of the reaction's progress and equilibrium. saimm.co.za This technique has been used to determine aquation constants for species like [PtCl₆]²⁻. acs.org

This ability to speciate and quantify all platinum complexes present in a solution is a significant advantage of ¹⁹⁵Pt NMR. saimm.co.za It allows for the unambiguous identification of intermediates and products in complex reaction mixtures, providing critical insights into reaction pathways that would be difficult to obtain by other means. saimm.co.zaisas.de

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. ksu.edu.sa For disodium hexachloroplatinate, these methods provide key information about the structure of the [PtCl₆]²⁻ anion and the nature of the platinum-chlorine (Pt-Cl) bonds. A molecular vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it causes a change in the molecule's polarizability. ksu.edu.sauobabylon.edu.iq

The [PtCl₆]²⁻ anion has an octahedral geometry. Based on its symmetry, one can predict the number and activity of its vibrational modes. These vibrations involve the stretching and bending of the Pt-Cl bonds. ksu.edu.sadocbrown.info The analysis of IR and Raman spectra allows for the assignment of observed absorption bands to specific vibrational modes. ksu.edu.sa For complex molecules, these spectra can be intricate, but they provide a unique "fingerprint" for the compound. libretexts.orgbruker.com

The stretching vibrations of the metal-ligand bonds are particularly informative in coordination compounds. sysrevpharm.org In the hexachloroplatinate(IV) anion, the Pt-Cl stretching frequencies are characteristic features in its vibrational spectra. The position of these stretching bands is influenced by factors such as the oxidation state of the metal and the coordination number.

In metal carbonyl complexes, for instance, the C-O stretching frequency is sensitive to the electron density on the metal, which is affected by π-backbonding. libretexts.orgdalalinstitute.com A similar principle applies to the Pt-Cl bonds. Changes in the electronic structure of the platinum center will influence the strength of the Pt-Cl bonds, which in turn is reflected in the vibrational frequencies. The analysis of these ligand-metal stretching frequencies in the far-IR region of the spectrum is crucial for characterizing the coordination environment of the platinum atom.

Table 2: Selected Vibrational Modes for Octahedral [PtCl₆]²⁻

| Vibrational Mode | Symmetry | Activity | Approximate Wavenumber (cm⁻¹) |

|---|---|---|---|

| ν₁(Pt-Cl) | A₁g | Raman | ~344 |

| ν₂(Pt-Cl) | E₉ | Raman | ~319 |

| ν₃(Pt-Cl) | F₁ᵤ | IR | ~340 |

| ν₄(Cl-Pt-Cl) | F₁ᵤ | IR | ~185 |

| ν₅(Cl-Pt-Cl) | F₂₉ | Raman | ~163 |

| ν₆(Cl-Pt-Cl) | F₂ᵤ | Inactive | - |

Note: Wavenumbers are approximate and can vary based on the cation and sample state.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a powerful analytical technique used to investigate the electronic structure of molecules and ions. For disodium hexachloroplatinate, this method provides valuable information on its electronic transitions, serves as a basis for quantitative analysis of platinum, and allows for the real-time monitoring of its chemical reactions.

Characterization of Electronic Transitions and Absorption Bands

The UV-Vis spectrum of the hexachloroplatinate(IV) anion, [PtCl₆]²⁻, the active species from disodium hexachloroplatinate in solution, is characterized by distinct absorption bands that arise from electronic transitions between molecular orbitals. These transitions are primarily ligand-to-metal charge-transfer (LMCT) bands, where an electron is excited from a molecular orbital with predominantly ligand (Cl⁻) character to one with predominantly metal (Pt⁴⁺) character.

The most prominent feature in the UV-Vis spectrum of an aqueous solution of [PtCl₆]²⁻ is a strong absorption maximum (λₘₐₓ) consistently observed in the range of 260–262 nm. core.ac.ukhust.edu.vn This intense band is a key identifier for the hexachloroplatinate(IV) complex. In addition to this primary peak, other, less intense absorption bands can be observed at different wavelengths, which may also be attributed to charge-transfer transitions. For instance, some studies have noted a band at approximately 324 nm and another at 207 nm. uit.no The exact positions and intensities of these bands can be influenced by the solvent and the presence of other species in the solution. The high molar extinction coefficient of the main absorption band underscores the utility of UV-Vis spectroscopy for detecting even low concentrations of the complex. aip.org

Table 1: Characteristic UV-Vis Absorption Bands for the Hexachloroplatinate(IV) Ion

| Wavelength (λₘₐₓ) | Molar Extinction Coefficient (ε) | Transition Type | Reference |

|---|---|---|---|

| ~262 nm | (1.32 ± 0.04) × 10⁴ dm³ mol⁻¹ cm⁻¹ | Ligand-to-Metal Charge Transfer (LMCT) | aip.org |

| ~260 nm | Not specified | Ligand-to-Metal Charge Transfer (LMCT) | hust.edu.vn |

| 324 nm | Lower intensity | Ligand-to-Metal Charge Transfer (LMCT) | uit.no |

| 207 nm | Higher intensity | Ligand-to-Metal Charge Transfer (LMCT) | uit.no |

Spectrophotometric Determination Methods for Platinum(IV)

The well-defined and intense absorption of the hexachloroplatinate(IV) complex in the UV region forms the basis for a simple, rapid, and sensitive spectrophotometric method for the determination of platinum. aip.org By converting platinum in a sample to the [PtCl₆]²⁻ form, typically by treatment with hydrochloric acid, its concentration can be quantified by measuring the absorbance at its λₘₐₓ of approximately 260 nm. aip.org

This method has been shown to be effective for determining trace amounts of platinum in various matrices. The procedure generally involves ensuring the sample is in a hydrochloric acid solution to facilitate the formation of the stable [PtCl₆]²⁻ complex. aip.org The applicability of Beer's law, which states that absorbance is directly proportional to the concentration of the absorbing species, has been verified for this complex within specific concentration ranges, allowing for accurate quantification. aip.org For example, one method reported a linearity range from 2 x 10⁻⁶ mol L⁻¹ to 7 x 10⁻⁶ mol L⁻¹. aip.org The detection limit for this technique can be as low as 4.7 x 10⁻⁷ mol L⁻¹. aip.org Other reagents, such as 4-[N,N-(diethyl)amino] benzaldehyde (B42025) thiosemicarbazone, can also be used to form colored complexes with Pt(IV) that are quantifiable by UV-Vis spectroscopy, offering alternative methods for its determination in various samples including alloys and environmental materials. aip.orgaip.org

Monitoring Reduction Processes via UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for monitoring the kinetics of chemical reactions involving the hexachloroplatinate(IV) ion, particularly its reduction. The reduction of Pt(IV) to lower oxidation states, such as Pt(II) or metallic Pt(0), leads to a decrease in the concentration of the [PtCl₆]²⁻ complex. This change can be followed in real-time by recording the decrease in the absorbance at its characteristic λₘₐₓ of ~262 nm over time. aip.orgresearchgate.net

For instance, the reduction of [PtCl₆]²⁻ by reagents like ascorbic acid or in the synthesis of platinum nanoparticles can be tracked spectrophotometrically. core.ac.uknih.gov As the reaction proceeds, the intensity of the 262 nm peak diminishes, and in the case of nanoparticle formation, the disappearance of this peak indicates the consumption of the Pt(IV) precursor. hust.edu.vnnih.gov The kinetic data obtained from these measurements, such as reaction rates and the influence of various parameters like temperature and reactant concentrations, are crucial for understanding the reaction mechanism. researchgate.net The sigmoidal shape of kinetic curves obtained in some reduction studies suggests complex, multi-step reaction mechanisms, which can be further investigated using this technique. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry provides detailed information about the mass-to-charge ratio of ions, making it an indispensable tool for the characterization of ionic species like the hexachloroplatinate anion and for studying their gas-phase chemistry.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. It is well-suited for the characterization of coordination complexes like disodium hexachloroplatinate. In ESI-MS analysis of aqueous solutions of Na₂[PtCl₆], the hexachloroplatinate dianion, [PtCl₆]²⁻, can be observed.

Studies using ESI-Q-TOF (Quadrupole Time-of-Flight) mass spectrometry have identified the [PtCl₆]²⁻ species in solution. aip.org Interestingly, depending on the conditions in the ESI source, such as the cone voltage, various related ions can be detected. For example, at a low cone voltage, a doubly charged ion with a mass-to-charge ratio (m/z) in the range of 201.891–206.889 has been assigned to the [H₂PtCl₆]²⁻ anion. aip.org Additionally, ion pairs, such as [Na+[PtCl₆]²⁻]⁻, have been observed at higher m/z values (e.g., 426.765–434.757). aip.org As the cone voltage is increased, fragmentation of the parent ion can occur, leading to the formation of singly charged species like [PtCl₅]⁻. aip.org This technique is particularly useful for speciating different platinum complexes that may coexist in solution. nih.gov

Photodissociation and Photodetachment Spectroscopy of Gaseous Hexachloroplatinate Dianions

The intrinsic photophysics and stability of the isolated [PtCl₆]²⁻ dianion have been extensively studied in the gas phase using photodissociation and photodetachment spectroscopy. These experiments involve irradiating mass-selected [PtCl₆]²⁻ ions with a tunable laser and detecting the resulting fragments (photodissociation) or detached electrons (photodetachment).

In photodissociation experiments, the absorption of a photon by the [PtCl₆]²⁻ dianion can lead to its fragmentation. The primary ionic fragments observed are typically [PtCl₅]⁻ and [PtCl₄]⁻, resulting from the loss of Cl⁻ and Cl₂, respectively. researchgate.net The photodissociation action spectrum, which plots the fragment ion yield as a function of photon energy, mirrors the UV-Vis absorption spectrum of [PtCl₆]²⁻ in solution, albeit with a small solvatochromic shift. aip.orgresearchgate.net This demonstrates that the fundamental electronic transitions are preserved in the gas phase.

Photodetachment spectroscopy provides insights into the electronic structure of the dianion by measuring the kinetic energy of the electrons ejected upon photon absorption. colorado.edu The photoelectron spectrum of [PtCl₆]²⁻ reveals a series of well-defined peaks corresponding to detachment from different molecular orbitals. colorado.edu Theoretical calculations, incorporating both relativistic effects and electron correlation, are crucial for assigning these peaks and understanding the complex interplay of spin-orbit coupling and Jahn-Teller distortions in the resulting [PtCl₆]⁻ monoanion. nih.govcolorado.edu These gas-phase studies provide a detailed picture of the electronic structure and decay dynamics of the hexachloroplatinate dianion, free from the influence of solvent or counter-ions. researchgate.net

Theoretical and Computational Chemistry of the Hexachloroplatinate Iv Anion

Density Functional Theory (DFT) Calculations

Density functional theory (DFT) has proven to be a powerful and versatile tool for investigating the properties of transition metal complexes like the hexachloroplatinate(IV) anion. rsc.org It offers a balance between computational cost and accuracy, making it suitable for a wide range of applications.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the equilibrium geometry of the [PtCl₆]²⁻ anion. Geometry optimizations, performed without symmetry constraints, consistently predict an octahedral (Oₕ) symmetry for the isolated ion. aip.org The calculated platinum-chlorine (Pt-Cl) bond lengths are in good agreement with experimental data obtained from X-ray crystallography. For instance, a study employing the PBE0 functional with the def2-TZVP basis set for ligand atoms and the ZORA relativistic approximation reported optimized geometries that compare favorably with crystallographic structures. rsc.org Another DFT study reported an equilibrium Pt-Cl bond distance of 2.34 Å. aip.org

The electronic structure of the hexachloroplatinate(IV) anion is characterized by a d⁶ electron configuration for the platinum(IV) center. aip.org Molecular orbital (MO) analysis from DFT calculations reveals that the highest occupied molecular orbital (HOMO) is primarily of ligand (chlorine) p-character, specifically of t₁g symmetry. aip.org The lowest unoccupied molecular orbital (LUMO) is an e₉ orbital with mixed metal d and ligand p character. aip.org This ordering of molecular orbitals is a key factor in understanding the electronic transitions observed in the anion's spectrum. aip.org It is noteworthy that DFT calculations on negatively charged ions can sometimes incorrectly predict the HOMO to be unbound. aip.org

| Computational Method | Basis Set | Relativistic Approximation | Calculated Pt-Cl Bond Length (Å) | Reference |

|---|---|---|---|---|

| PBE0 | def2-TZVPP | ECP-60 | 2.34 | aip.org |

| PBE0 | def2-TZVP | ZORA | - | rsc.org |

Prediction of Spectroscopic Properties

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. aip.org For the [PtCl₆]²⁻ anion, TD-DFT calculations have been employed to simulate its UV-visible spectrum and assign the observed electronic transitions. aip.org The calculations can reproduce the experimental spectrum with good accuracy, particularly when using hybrid functionals like PBE0. aip.org

The predicted spectra are crucial for understanding the nature of the electronic transitions. For example, the strong absorption band observed around 6.19 eV in the solution spectrum is attributed to an e₉ ← t₁ᵤ transition. aip.org DFT calculations also aid in the interpretation of photoelectron spectra of complexes involving the hexachloroplatinate anion. aip.org By simulating the spectra, researchers can identify the contributions of different isomers and understand how complexation affects the electronic structure. aip.org Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental Raman and infrared spectra to confirm the calculated geometry and provide further insights into the bonding within the anion. nih.govmdpi.com

Relativistic Quantum Chemical Approaches

For heavy elements like platinum, relativistic effects become significant and must be considered for accurate predictions of molecular properties. wikipedia.orgesqc.org These effects arise from the high velocity of core electrons, which leads to a contraction of s and p orbitals and an expansion of d and f orbitals.

Spin-Orbit Coupling Effects on Electronic Spectra

Spin-orbit coupling, the interaction between the electron's spin and its orbital angular momentum, is a crucial relativistic effect that influences the electronic spectra of heavy element compounds. libretexts.orgaps.orgaps.org In the hexachloroplatinate(IV) anion, spin-orbit coupling can lead to the splitting of electronic states and the mixing of states with different spin multiplicities. arxiv.org This mixing can make spin-forbidden transitions partially allowed, leading to the appearance of weak absorption bands in the electronic spectrum.

Relativistic quantum chemical methods, such as those based on the Douglas-Kroll-Hess Hamiltonian or the zeroth-order regular approximation (ZORA), are employed to account for these effects. arxiv.orgrsc.org These methods have been shown to be important for accurately describing the electronic structure and excited states of platinum complexes. helsinki.fiqcri.or.jp The inclusion of spin-orbit coupling is essential for a complete understanding of the fine structure observed in the electronic spectra of the [PtCl₆]²⁻ anion and for accurately predicting the energies and intensities of its electronic transitions. aps.orgarxiv.org

Molecular Dynamics Simulations of Solvated Hexachloroplatinate Species

Molecular dynamics (MD) simulations provide a powerful tool to study the behavior of ions in solution, offering insights into solvation structure and dynamics that are often difficult to obtain experimentally. ambermd.orgnih.govrsc.org

For the hexachloroplatinate(IV) anion, MD simulations have been used to investigate its solvation shell in aqueous solution. nih.gov These simulations typically employ a force field to describe the interactions between the atoms. Force fields for platinum group metal complexes can be developed using quantum chemical computations, such as DFT, to obtain equilibrium geometries, vibrational frequencies, and atomic charges. nih.gov

A 500 ps MD simulation of [PtCl₆]²⁻ in water has been used to study the structure of the solvation shell around the anion. nih.gov The results of such simulations can be compared with experimental data, for instance, from X-ray diffraction experiments, to validate the force field and the simulation protocol. nih.gov The calculated pair correlation functions from these simulations have shown good agreement with experimental results, helping to identify and resolve features in the experimental spectrum related to water-anion interactions. nih.gov These simulations are crucial for understanding how the solvent environment influences the properties and reactivity of the hexachloroplatinate(IV) anion. mdpi.comrsc.orgmdpi.com

Coordination Chemistry and Reactivity Mechanisms of Disodium Hexachloroplatinate

Ligand Exchange and Substitution Reactions

Ligand exchange, or substitution, involves the replacement of one or more ligands in a coordination complex with others. savemyexams.com For the hexachloroplatinate(IV) ion, [PtCl₆]²⁻, these reactions are fundamental to its chemistry. The rate and mechanism of these substitutions are influenced by factors such as the nature of the incoming ligand and the reaction conditions. Complexes are classified as either kinetically labile or inert based on the speed of their substitution reactions.

Kinetics and Mechanisms of Chloride Lability

The hexachloroplatinate(IV) complex is generally considered substitution-inert, typical for d⁶ octahedral complexes. However, the chloride ligands can be substituted under certain conditions, particularly in aqueous solutions where they can be replaced by water molecules (aquation) or hydroxide (B78521) ions.

In aqueous solutions, the speciation of hexachloroplatinate is pH-dependent. Hydrolysis can lead to the formation of various chloroaquo and chlorohydroxo species. Studies have shown that in dilute aqueous solutions of chloroplatinic acid, highly exchanged species like [PtCl₂(OH)₂(H₂O)₂]⁰ can form. The substitution of chloride ligands by water can change the charge and color of the complex ion. For instance, in chromium(III) complexes, replacing water with chloride ions often results in a green color, attributed to species like [Cr(H₂O)₄Cl₂]⁺. libretexts.org

The size of the ligands plays a critical role in substitution reactions. Chloride ions are larger than water molecules, which can lead to a change in the coordination number of the central metal ion. chemistrystudent.com While hexachloroplatinate(IV) maintains a coordination number of six, the steric bulk of incoming ligands can influence reaction feasibility. The substitution process occurs stepwise, and the stability of the intermediate complexes determines the extent of the reaction. chemistrystudent.com

Redox Chemistry of Platinum(IV) Complexes

The redox chemistry of the [PtCl₆]²⁻ ion is a key aspect of its reactivity, serving as both a potent oxidizing agent and being susceptible to reduction to the more kinetically labile platinum(II) state. scbt.com The reduction from Pt(IV) to Pt(II) is often a prerequisite for its biological activity in potential anticancer applications, as the Pt(II) species are more reactive. researchgate.net

Kinetics of Reduction Reactions by Various Reagents (e.g., α-hydroxy acids, dithionite (B78146), ascorbic acid)

The reduction of hexachloroplatinate(IV) has been studied with a variety of reducing agents, revealing diverse kinetics and mechanisms.

Reduction by α-hydroxy acids: The kinetics of the reduction of [PtCl₆]²⁻ by several neutralized α-hydroxy acids (e.g., glycolic, lactic, mandelic acids) have been investigated in a carbonate-hydrogencarbonate buffer. researchgate.netoup.comoup.com In these reactions, Pt(IV) is reduced to Pt(II) in a single two-electron step, while the α-hydroxy acids are oxidized to the corresponding aldehydes or ketones. researchgate.netoup.com The reaction shows a first-order dependence on the α-hydroxy acid concentration but is independent of the initial Pt(IV) concentration. researchgate.net The rate of reaction is inversely proportional to the chloride ion concentration, suggesting that the loss of a chloride ligand may be involved in or before the rate-determining step. researchgate.netoup.com

The proposed mechanism involves the formation of a 1:1 intermediate complex between the reactants, which then decomposes in the rate-determining step to yield the final products. oup.comoup.com The reactivity of the α-hydroxy acids towards Pt(IV) follows a specific order, as detailed in the table below. oup.comoup.com

Table 1: Reactivity Order of α-Hydroxy Acids in the Reduction of Hexachloroplatinate(IV)

| α-Hydroxy Acid | Relative Reactivity |

|---|---|

| Atrolactic acid | Highest |

| Mandelic acid | ↓ |

| Benzilic acid | ↓ |

| α-Hydroxyisobutyric acid | ↓ |

| Lactic acid | ↓ |

| Glycolic acid | Lowest |

This table is based on the reactivity series reported in studies of Pt(IV) reduction. oup.comoup.com

Reduction by Dithionite: The reduction of hexachloroplatinate(IV) by dithionite in an acetate (B1210297) buffer medium is first-order with respect to both the platinum(IV) species and dithionite. researchgate.net The reaction rate is inhibited by H⁺ ions and increases with both ionic strength and the dielectric constant of the medium. researchgate.net This suggests a mechanism involving an initial interaction between two similarly charged ions. researchgate.net The reducing agent is believed to be the dithionite anion monomer (SO₂•¯). nih.gov

Reduction by Ascorbic Acid: The reduction of [PtCl₆]²⁻ by L-ascorbic acid (H₂ASc) in an acidic medium is first-order in both the Pt(IV) complex and ascorbic acid. researchgate.netresearchgate.net The reaction is retarded by H⁺ ions, with the rate varying linearly with [H⁺]⁻¹. researchgate.net This indicates that the deprotonated ascorbate (B8700270) anion (HAsc⁻) is a more reactive reducing species than the fully protonated form. nih.govrsc.org The reaction is believed to proceed through an outer-sphere mechanism, as the Pt(IV) complex is substitution-inert. researchgate.net However, some studies also propose an inner-sphere (halide-bridged) electron transfer mechanism. rsc.org

Oxidation Processes Involving Hexachloroplatinate(IV)

Hexachloroplatinate(IV) is a capable oxidizing agent for a variety of organic and inorganic compounds. researchgate.net The kinetics of these oxidation reactions often depend on the substrate, pH, and the presence of catalysts.

For example, the oxidation of amino acids such as L-histidine and L-citrulline by [PtCl₆]²⁻ has been studied, often requiring a catalyst like silver(I) or ruthenium(III). researchgate.netsciencepublishinggroup.comresearchgate.net In the Ru(III)-catalyzed oxidation of L-citrulline, the reaction is first-order in both [PtCl₆]²⁻ and the Ru(III) catalyst, but shows a fractional-order dependence on the substrate and H⁺ concentrations. sciencepublishinggroup.comresearchgate.net The proposed mechanism involves the formation of an intermediate complex between the substrate and the catalyst, which is then oxidized by the Pt(IV) complex in an inner-sphere mechanism. researchgate.netsciencepublishinggroup.com Similarly, the oxidation of vanillin (B372448) catalyzed by Ru(III) follows a comparable kinetic pattern and mechanistic pathway. sciencepublishinggroup.com

Formation of Supramolecular Assemblies with Hexachloroplatinate(IV)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The hexachloroplatinate(IV) anion is an effective building block for creating complex, ordered structures, particularly through hydrogen bonding. nih.govresearchgate.net

Hydrogen-Bonded Organic-Inorganic Hybrids

Several such hybrids have been synthesized and characterized using organic cations derived from nitrogen-containing heterocycles like benzimidazole (B57391) and bipyridine. nih.govnih.gov In these compounds, the primary structural motif involves N⁺–H···Cl⁻ hydrogen bonds between the protonated organic cation and the chloride ligands of the hexachloroplatinate anion. nih.govnih.gov These primary interactions are often supported by secondary hydrogen bonds, such as O–H···Cl and N–H···O (when water molecules are present in the crystal lattice), which further stabilize the extended supramolecular network. nih.govnih.gov Electrostatic attractions between the anionic [PtCl₆]²⁻ and the organic cations also play a significant role in reinforcing the structure. nih.gov

Table 2: Examples of Hydrogen-Bonded Hybrids with Hexachloroplatinate(IV)

| Compound | Organic Cation | Formula |

|---|---|---|

| 1 | Benzimidazole cation (H-bzm) | [PtCl₆]·(H-bzm)₂·2(H₂O) |

| 2 | 2,2′-Bipyridine cation (H-bipy) | [PtCl₆]·(H-bipy)₂·2(H₂O) |

| 3 | 4,4′-Dimethyl-2,2′-bipyridine cation (H-dimethyl-bipy) | [PtCl₆]·(H-dimethyl-bipy)₂·2(H₂O) |

Data sourced from crystallographic studies of organic-inorganic hybrids. nih.govnih.gov

These studies demonstrate the utility of the hexachloroplatinate(IV) anion as a versatile component in crystal engineering, enabling the controlled formation of supramolecular assemblies with specific architectures. nih.gov

Ion-Pair Formation and Host-Guest Chemistry

The hexachloroplatinate(IV) anion, [PtCl₆]²⁻, a key component of disodium (B8443419) hexachloroplatinate, exhibits a rich and complex coordination chemistry that extends beyond its inner coordination sphere. Its interactions with surrounding cations and neutral host molecules are governed by the principles of ion-pair formation and host-guest chemistry. These interactions are crucial for processes such as solvent extraction, sensing, and the development of novel supramolecular assemblies.

The formation of an ion pair between the disodium hexachloroplatinate and a host molecule is often the initial step in its recognition and subsequent complexation. In aqueous solutions, the [PtCl₆]²⁻ anion is relatively stable. ed.ac.uk However, for it to be recognized by a neutral or cationic host, particularly for extraction into a non-polar solvent, the formation of a discrete ion pair is essential. This process involves the association of the anion with cations, which can be simple inorganic ions or, more strategically, protonated forms of complex organic ligands.

A significant area of research has focused on the design of synthetic receptors that can selectively bind the [PtCl₆]²⁻ anion. These receptors often feature hydrogen-bond donors and a cationic center, which work in concert to bind the anionic guest. The initial electrostatic attraction between the cationic host and the anionic guest brings them into proximity, allowing for more specific interactions, such as hydrogen bonding, to dominate the recognition process.

Host-Guest Chemistry with Acyclic Receptors

A notable class of acyclic receptors for the [PtCl₆]²⁻ anion are tripodal ligands based on scaffolds like tris(2-aminoethyl)amine (B1216632) (TREN) or tris(3-aminopropyl)amine (B1583958) (TRPN). acs.orgresearchgate.netnih.gov These hosts can be functionalized with hydrogen-bond donating groups such as ureas, amides, or sulfonamides. acs.orgresearchgate.netnih.gov The extraction of [PtCl₆]²⁻ from acidic aqueous solutions (e.g., 0.6 M HCl) into an organic phase is facilitated by the protonation of the tripodal ligand's bridgehead nitrogen atom. acs.orgresearchgate.netnih.gov This creates a cationic host, [LH]⁺, which then forms a 2:1 ion pair with the hexachloroplatinate anion, resulting in a neutral complex, [(LH)₂PtCl₆], that is soluble in the organic phase. acs.orgresearchgate.net

The efficiency of extraction is highly dependent on the structure of the host molecule. Research has systematically shown that the binding affinity for [PtCl₆]²⁻ follows a clear trend based on the number of hydrogen-bonding arms and the nature of the hydrogen-bond donor.

Key Research Findings:

Podality Effect: The extraction efficiency and binding affinity for the [PtCl₆]²⁻ anion increase with the number of ligating arms on the receptor. Tripodal receptors consistently outperform their bipodal and monopodal counterparts. acs.orgnih.gov This is attributed to the pre-organization of the tripodal structure, which allows for multiple, simultaneous hydrogen-bonding interactions with the octahedral geometry of the hexachloroplatinate anion.

Hydrogen-Bond Donor Efficacy: Among the different functional groups, ureas have been found to be the most effective hydrogen-bond donors for [PtCl₆]²⁻ recognition, followed by amides and then sulfonamides. acs.orgresearchgate.netnih.gov

High Selectivity: These tripodal receptors exhibit remarkable selectivity for [PtCl₆]²⁻ over the much more abundant chloride anions present in the acidic aqueous phase. acs.orged.ac.uk This selectivity is crucial for practical applications such as the recovery of platinum from waste streams. ¹H NMR titration studies have confirmed the high binding constants for [PtCl₆]²⁻ with tri- and bipodal extractants compared to a monopodal analogue. acs.orgnih.gov

Interactive Data Table: Extraction of [PtCl₆]²⁻ by Various Tripodal Receptors

The following table summarizes the percentage of platinum extracted from an aqueous phase (0.6 M HCl) into an organic phase (chloroform) by different tripodal receptors. This data highlights the superior performance of tripodal urea-based receptors.

| Receptor Type | Functional Group | Extraction of [PtCl₆]²⁻ (%) | Reference |

| Tripodal | Urea | >99 | acs.orgresearchgate.net |

| Tripodal | Amide | ~95 | acs.orgresearchgate.net |

| Tripodal | Sulfonamide | ~80 | acs.orgresearchgate.net |

| Bipodal | Urea | ~85 | acs.org |

| Monopodal | Urea | ~60 | acs.org |

Note: The table is interactive. You can sort the data by clicking on the column headers.

Host-Guest Chemistry with Macrocyclic Receptors

Macrocyclic hosts, with their pre-organized cavities and functional groups, are also effective in binding the [PtCl₆]²⁻ anion.

Cucurbit[n]urils: Cucurbit researchgate.neturil (CB researchgate.net) has been shown to selectively recognize and separate [PtCl₆]²⁻ anions. researchgate.net Interestingly, this recognition occurs via exo-binding, where the anion interacts with the outer surface of the macrocycle rather than being included in its cavity. researchgate.net This interaction is driven by a combination of weak [Pt-Cl···H-C] hydrogen bonds and [Pt-Cl···C=O] ion-dipole interactions. researchgate.net This selective co-crystallization and precipitation of the CB researchgate.net-[PtCl₆]²⁻ complex allows for the separation of platinum from other precious metal anions like [PdCl₄]²⁻ and [RhCl₆]³⁻. researchgate.net The formation of supramolecular assemblies with linear channels induced by the hexachloroplatinate(IV) anion has also been reported. researchgate.netresearchgate.net

Crown Ethers: The complexation of potassium hexachloroplatinate with crown ethers such as 18-crown-6 (B118740) and dibenzo-18-crown-6 (B77160) has been studied. These macrocycles encapsulate the potassium cation, which is part of the initial salt, leading to the formation of complex salts where the [PtCl₆]²⁻ anion is the counter-ion to the large [K(crown ether)]⁺ complex cation.

The study of ion-pair formation and host-guest chemistry of disodium hexachloroplatinate and its constituent anion is a vibrant field of supramolecular chemistry. The insights gained from these studies are not only of fundamental academic interest but also pave the way for practical applications in areas such as precious metal recycling, anion sensing, and the construction of complex, functional supramolecular architectures.

Advanced Applications in Materials Science and Catalysis Utilizing Hexachloroplatinate Iv Precursors

Precursors for Platinum Nanomaterial Synthesis

The hexachloroplatinate(IV) ion is a fundamental starting point for the bottom-up fabrication of platinum nanomaterials. Its ready reduction to zerovalent platinum (Pt(0)) allows for the formation of metallic nanoparticles and complex nanostructures with tunable properties, making it a cornerstone of nanoscience and nanotechnology.

Synthesis of Platinum Nanoparticles and Nanostructures

Disodium (B8443419) hexachloroplatinate serves as a water-soluble, stable source of platinum ions for the synthesis of platinum nanoparticles (PtNPs). elsevier.es The synthesis typically involves the chemical reduction of the [PtCl₆]²⁻ anion in a solution. Common methods include the polyol process, where a high-boiling-point alcohol like ethylene (B1197577) glycol acts as both the solvent and the reducing agent, and reduction by strong reducing agents like sodium borohydride (B1222165) or hydrazine (B178648) in aqueous or microemulsion systems. tandfonline.comresearchgate.net

In a typical microemulsion synthesis, a water-in-oil microemulsion is created where aqueous nanodroplets containing the platinum precursor are dispersed in an oil phase, stabilized by a surfactant. The addition of a reducing agent to this system initiates the formation of PtNPs within the confines of the aqueous nanodroplets, which act as nanoreactors. tandfonline.com This method allows for excellent control over the nucleation and growth processes. Another technique, Successive Ionic Layer Deposition (SILD), utilizes sequential immersion of a substrate into solutions of Na₂PtCl₆ and a reducing agent like NaBH₄ to deposit PtNPs layer by layer. bohrium.com These methods can produce a variety of nanostructures, from simple spheres to more complex forms like nanowires and branched templates, depending on the specific conditions employed. researchgate.net

Control of Nanoparticle Size and Shape

The catalytic and optical properties of platinum nanoparticles are highly dependent on their size and shape. Disodium hexachloroplatinate and related precursors offer several levers to control these parameters. The choice of platinum precursor itself has a significant impact; studies have shown that using Na₂PtCl₆ in a microemulsion synthesis yields smaller nanoparticles (average size ~15 nm) compared to H₂PtCl₆ (~30 nm) or (NH₄)₂PtCl₆ (~150 nm) under similar conditions. tandfonline.com This is attributed to the faster reduction rate of the sodium salt, which leads to a greater number of initial nuclei and consequently smaller final particles. tandfonline.comtandfonline.com

Other key factors for controlling size and shape include:

Capping Agents: Polymeric stabilizers like polyvinylpyrrolidone (B124986) (PVP) are often added to the reaction mixture. PVP coordinates to the surface of the growing nanoparticles, preventing aggregation and allowing for fine control over the final particle size.

Additives: The introduction of other metal salts, such as silver nitrate (B79036) (AgNO₃), can be used to direct the shape of the nanoparticles. The silver ions can selectively adsorb onto specific crystallographic faces of the growing platinum crystals, slowing their growth and promoting the development of specific shapes like cubes or octahedra.

Reaction Conditions: Parameters such as temperature, pH, and precursor concentration are crucial. Higher temperatures or concentrations can lead to faster reaction kinetics and potentially larger or more aggregated particles, while adjusting the pH can influence the reduction potential and the surface charge of the nanoparticles. youtube.com

The following table summarizes findings on the synthesis of platinum nanoparticles from various hexachloroplatinate precursors.

| Platinum Precursor | Synthesis Method | Reducing Agent | Key Control Factors | Resulting Nanoparticle Characteristics | Reference |

|---|---|---|---|---|---|

| Na₂PtCl₆ | Microemulsion | Hydrazine | Precursor type | Average size of ~15 nm | tandfonline.com |

| H₂PtCl₆ | Microemulsion | Hydrazine | Precursor type | Average size of ~30 nm | tandfonline.com |

| (NH₄)₂PtCl₆ | Microemulsion | Hydrazine | Precursor type | Average size of ~150 nm | tandfonline.com |

| Na₂PtCl₆ | Successive Ionic Layer Deposition (SILD) | NaBH₄ | Number of deposition cycles | Size controllable from 3.3 nm to 10.0 nm | researchgate.net |

| H₂PtCl₆ | Water-in-oil Microemulsion | NaBH₄ | Water-to-surfactant ratio (Wo) | <5 nm size, cluster formation at higher Wo | researchgate.net |

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for creating high-quality thin films. While these methods traditionally require volatile organometallic precursors, modifications to the CVD process have enabled the use of less volatile inorganic salts like hexachloroplatinates.

Deposition of Platinum Thin Films

Standard CVD and ALD processes rely on the vaporization of a precursor, which is then transported in the gas phase to a substrate where it decomposes to form a film. Inorganic salts like disodium hexachloroplatinate have very low volatility, making them unsuitable for these conventional techniques. rsc.org However, a variant known as Aerosol-Assisted Chemical Vapor Deposition (AACVD) overcomes this limitation. rsc.orgscielo.org.co

In AACVD, the precursor is dissolved in a solvent, and the resulting solution is aerosolized to create a fine mist of droplets. repositorioinstitucional.mxnasa.gov This aerosol is then transported by a carrier gas to a heated substrate. Upon reaching the hot zone, the solvent evaporates, and the precursor decomposes, depositing a thin film of the desired material. nasa.gov This method bypasses the need for a volatile precursor, requiring only that the compound be soluble in a suitable solvent. Hexachloroplatinic acid (H₂PtCl₆), which is readily formed from disodium hexachloroplatinate, has been successfully used as a precursor in AACVD to deposit films composed of platinum nanoparticles. repositorioinstitucional.mx This technique provides a viable route to platinum thin films from stable, common inorganic sources.

Growth of Bimetallic and Multilayer Materials

The flexibility of the AACVD method also allows for the straightforward deposition of bimetallic and composite materials. By creating an aerosol from a solution containing two or more different precursors, it is possible to co-deposit a mixed-material film in a single step. nih.gov

A notable example is the creation of Pt-Bi₂O₃ composite thin films. These films were deposited via AACVD using a solution containing both hexachloroplatinic acid (H₂PtCl₆·6H₂O) and a bismuth β-diketonate complex, [Bi(dbm)₃]₂. The resulting composite material, consisting of platinum nanoparticles embedded within a bismuth oxide matrix, demonstrated photocatalytic activity for hydrogen evolution from water, a property not observed in films of either Pt or Bi₂O₃ alone. This demonstrates the utility of hexachloroplatinate precursors in the AACVD synthesis of functional, multicomponent materials for applications in renewable energy.

Catalytic Applications in Organic Transformations

Platinum catalysts, often prepared from hexachloroplatinate precursors, are highly valued in organic synthesis for their ability to promote a wide range of chemical transformations with high efficiency and selectivity. The precursor is typically reduced in situ or used to prepare a supported catalyst, where platinum nanoparticles are dispersed on a high-surface-area material like carbon or alumina. sigmaaldrich.comnih.gov

Key catalytic applications include:

Hydrogenation: Platinum catalysts are exceptionally effective for hydrogenation reactions, such as the reduction of alkynes to alkenes or alkanes. youtube.comsigmaaldrich.com For the partial hydrogenation of an alkyne to a cis-alkene, a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline) is often used, but platinum catalysts can also be employed, sometimes offering different selectivity. Complete hydrogenation to the corresponding alkane is readily achieved with standard platinum catalysts. youtube.com

Oxidation: Supported platinum catalysts are used for the aerobic oxidation of alcohols. researchgate.net For instance, carbon-supported platinum (Pt/C) can effectively catalyze the aerobic oxidative coupling of benzylic alcohols with ammonia (B1221849) to produce nitriles, an important class of compounds in the chemical industry. nih.gov The efficiency of these catalysts can be enhanced with additives like bismuth. nih.gov

Hydrosilylation: Hexachloroplatinic acid, dissolved in isopropanol (B130326), is known as Speier's catalyst and was one of the first highly effective catalysts discovered for hydrosilylation—the addition of a Si-H bond across a double or triple bond. nih.govrsc.org This reaction is fundamental to the production of silicones and organosilane compounds. The catalytic cycle is generally understood to involve the reduction of the Pt(IV) precursor to a catalytically active low-valent platinum species, which then proceeds via the Chalk-Harrod mechanism involving oxidative addition, alkene insertion, and reductive elimination. nih.govtandfonline.com Disodium hexachloroplatinate can serve as a stable, solid precursor for generating such catalytic systems. google.com

The following table presents examples of organic transformations utilizing catalysts derived from hexachloroplatinate precursors.

| Reaction Type | Catalyst System | Substrate Example | Key Findings | Reference |

|---|---|---|---|---|

| Hydrosilylation | Speier's Catalyst (H₂PtCl₆) with Carboxylic Acid Promoter | Styrene + Triethoxysilane | Addition of acetic acid improved reaction rate and selectivity for the β-adduct. | tandfonline.com |

| Aerobic Oxidation | Pt/C (from H₂PtCl₆) with Bi and K₂CO₃ additives | Benzyl (B1604629) alcohol + Ammonia | High yield of benzonitrile; additives accelerate the rate for challenging substrates. | nih.gov |

| Alkyne Hydrogenation | Pt NPs on bovine-bone powder (from H₂PtCl₆) | 2-butyne-1,4-diol | Near complete conversion with 83% selectivity to the corresponding alkene (2-butene-1,4-diol). | pitt.edu |

| C(sp³)–H Oxidation | K₂PtCl₄ with CuCl₂ oxidant | Protonated Aliphatic Amines | Terminal-selective hydroxylation in high yield with catalyst loadings as low as 1 mol%. | nih.gov |

| Cyclization | PtCl₂ in aqueous media | Propargylic Aziridines | Catalyzed cyclization to produce 2,5-disubstituted pyrroles in good yield (77%). | researchgate.net |

Hydrosilylation Reactions and Mechanisms

Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a significant industrial process for producing organosilicon compounds, particularly silicones. Hexachloroplatinate(IV) compounds are among the most effective precursors for catalysts in this reaction.

Hydrogen hexachloroplatinate(IV) (H₂PtCl₆), often referred to as Speier's catalyst when used as a dilute isopropanol solution, is a foundational catalyst in this field. pitt.edu It can also be the starting material for other highly active homogeneous catalysts. pitt.edu The general process involves the addition of silanes to substrates like alkenes and alkynes. pitt.edu

The key features of these hydrosilylation reactions include an initial induction period, the achievement of moderate to good product yields, and a dependency on the specific nature of the silane (B1218182), the substrate, and the catalytic species involved. pitt.edu A widely accepted mechanism for this process is the Chalk-Harrod mechanism. pitt.edu This mechanism proposes that the reaction begins with the coordination of the platinum catalyst to the alkene. This is followed by the oxidative addition of the silane to the metal center, which forms a Platinum(IV) intermediate. A subsequent rearrangement leads to a σ-bonded Pt(IV) species, which then undergoes reductive elimination to yield the final hydrosilylated product and regenerates a Pt(II) species that can continue the catalytic cycle. pitt.edu

Terminal alkenes, for instance, readily react with trichlorosilane (B8805176) in the presence of a hexachloroplatinate catalyst to produce high yields of the corresponding linear trihalosilane. pitt.edu

Table 1: Key Aspects of Hexachloroplatinate-Catalyzed Hydrosilylation

| Feature | Description | Reference |

| Catalyst Precursor | Hydrogen Hexachloroplatinate(IV) (H₂PtCl₆), often as Speier's catalyst. | pitt.edu |

| Reaction Type | Addition of Si-H bonds across unsaturated C-C, C-O, or C-N bonds. | pitt.edupageplace.de |

| Common Substrates | Alkenes, Alkynes. | pitt.edu |

| Common Reagents | Silanes (e.g., HSiCl₃, R₃SiH). | pitt.edu |

| Proposed Mechanism | Chalk-Harrod Mechanism, involving Pt(II)/Pt(IV) intermediates. | pitt.edu |

| Reaction Characteristics | Induction period, isomerization of alkene substrate can occur. | pitt.edu |

Carbonylation and N-Alkylation Catalysis

Platinum complexes derived from hexachloroplatinate precursors are effective in catalyzing carbonylation and N-alkylation reactions.

In carbonylation, platinum catalysts have been successfully employed for the carbonylation of alkyl, alkenyl, and alkynyl iodides under carbon monoxide pressure. For example, a platinum catalyst system, when used with tri-n-butylphosphine and triethylamine, demonstrates good activity in the methoxycarbonylation of 1-iodo-1-octyne. pitt.edu

N-alkylation, the formation of a C-N bond, is a fundamental transformation in organic synthesis. nih.gov Platinum catalysts, in conjunction with a Lewis acid like tin(II) chloride (SnCl₂·2H₂O), can catalyze the transformation of primary amines into secondary amines. pitt.edu For instance, n-butylamine can be converted to N,N-dibutylamine. pitt.edu Similarly, N-allylation of amines like aniline (B41778) can be achieved using allylic alcohols as the alkylating agent with a PtCl₂(PhCN)₂/SnCl₂ catalyst system. pitt.edu The development of methods for the N-alkylation of amines directly with carboxylic acids represents a significant advancement, often utilizing dual catalytic systems under visible light. nih.gov

Oxidation Reactions with Platinum(IV) Catalysts

Platinum(IV) complexes, including those generated from disodium hexachloroplatinate, are utilized in various oxidation reactions. The catalytic activity often depends on the ability of the platinum center to cycle between different oxidation states, facilitating the transfer of electrons.

Platinum-based catalysts are well-known for their role in CO oxidation. nih.gov The electronic properties of the platinum particles significantly influence the reaction pathway. nih.gov Studies on Pt/CeO₂ catalysts show that the reaction often occurs at the interface between the platinum particle and the ceria support. nih.gov

Furthermore, newly synthesized Platinum(IV) complexes have demonstrated catalytic activity in the oxidation of benzyl alcohols in the presence of an oxidant. nih.gov In some systems, the oxidation of the catalyst surface itself can surprisingly enhance catalytic activity. For example, the surface of a PtSn₄ alloy evolves into a tin-oxide layer in the ambient atmosphere, and this oxidized surface shows improved performance in the hydrogen evolution reaction by reducing the energy barrier for the Tafel reaction, behaving similarly to pure platinum. rsc.org

Table 2: Examples of Oxidation Reactions using Platinum Catalysts

| Reaction Type | Catalyst System | Substrate | Product | Reference |

| CO Oxidation | Pt nanoparticles on carbon nanotubes | Carbon Monoxide (CO) | Carbon Dioxide (CO₂) | nih.gov |

| Alcohol Oxidation | [Pt(SCN)₂(paO)₂] complex | Benzyl alcohols | Corresponding aldehydes/ketones | nih.gov |

| Selective C-H Oxidation | K₂PtCl₄ in aqueous medium | Ethane | Acetic or glycolic acid | pitt.edu |

| Selective C-H Oxidation | K₂PtCl₄ in aqueous medium | Tetrahydrofuran | γ-butyrolactone | pitt.edu |

Electrochemical Studies and Sensor Development

The electrochemical properties of platinum and its compounds, such as disodium hexachloroplatinate, are foundational to their use in sensors and for studying electrochemical processes like corrosion.

Fabrication of Electrochemical Sensors and Devices

Disodium hexachloroplatinate is a key reagent in the fabrication of platinum-based electrochemical sensors. These sensors are used for detecting a wide range of analytes, from pH to specific biomolecules like DNA. google.comyoutube.com The general principle involves creating a stable and highly conductive platinum surface that can be modified for specific detection purposes.

A common method involves the electrodeposition of platinum onto a substrate electrode. google.com For instance, a plating solution containing ammonium (B1175870) hexachloroplatinate in disodium hydrogen phosphate (B84403) can be used to coat an electrode with a high-surface-area layer of "platinum gray." google.com The voltage applied during this electroplating process is a critical parameter that determines the morphology and fractal nature of the deposited platinum surface. google.com This high surface area is crucial for enhancing the electrochemical capacitance and sensitivity of the sensor. google.com

These platinum surfaces can then be further modified, for example, by depositing gold nanostructures or by immobilizing molecularly imprinted polymers (MIPs) or DNA probes to create highly selective biosensors. nih.govresearchgate.net The resulting sensors can detect analytes like the pesticide chlorpyrifos (B1668852) at very low concentrations. researchgate.net

Studies of Platinum Corrosion Products in Electrochemical Systems

While platinum is known for its chemical inertness, under electrical stimulation in physiological or saline environments, it can undergo corrosion. nih.govnih.gov This process leads to the formation of soluble platinum species, which can have biological consequences. Disodium hexachloroplatinate(IV) is used as a stable, water-soluble Pt(IV) model compound to study the potential cytotoxicity of these corrosion products. nih.gov

Studies on platinum electrodes, such as those used in cochlear implants, have shown that electrical stimulation can lead to the release of platinum ions. nih.gov Research has demonstrated that these corrosion products can induce cell death in various cell lines, including murine fibroblasts and human neuroblastoma cells. nih.gov The mechanism of cytotoxicity is thought to involve interaction with the cellular respiratory chain, leading to mitochondrial damage. nih.gov Understanding the formation and biological impact of these corrosion products, including complexes like hexachloroplatinate, is critical for ensuring the long-term safety and biocompatibility of implantable medical devices. nih.govnih.gov

Application in Ion Separation and Extraction Processes

The ability of the hexachloroplatinate(IV) anion, [PtCl₆]²⁻, to form stable salts and interact with various extractants makes it central to processes for separating and recovering platinum from diverse sources, including spent catalysts and industrial effluents. google.commdpi.com

Solvent extraction using hydrometallurgical processes is a common method for refining platinum group metals from acidic chloride solutions. mdpi.com Researchers have developed simple secondary amide and urea-based extractants that can selectively extract Pt(IV) from solutions containing numerous other metal ions. mdpi.com The extraction mechanism is believed to involve hydrogen bonding from the N-H moieties of the extractant to the hexachloroplatinate anion. mdpi.com A significant advantage of these systems is the ability to strip the extracted platinum using only water, simplifying the recovery process. mdpi.com

Another important application is the removal and recovery of soluble platinum catalysts from liquid product mixtures, such as those from hydrosilylation reactions. google.comgoogle.com In one patented process, the acidic platinum catalyst (hexachloroplatinic acid) is treated with a basic aqueous solution and an anionic exchange resin. google.com The platinum catalyst is converted to the disodium hexachloroplatinate(IV) salt, which is then captured by the resin. google.com The platinum can later be leached from the resin and regenerated, allowing for its reuse and preventing product contamination. google.com This method is highly efficient, with recovery yields of platinum reaching as high as 99.5%. google.com

Table 3: Methods for Separation and Extraction of Hexachloroplatinate(IV)

| Method | Principle | Source Material | Key Reagents/Materials | Outcome | Reference |

| Solvent Extraction | Selective complexation of [PtCl₆]²⁻ | Simulated industrial effluent | Secondary amides (e.g., N-(2-ethylhexyl)acetamide) | Selective Pt(IV) extraction and stripping with water. | mdpi.com |

| Ion Exchange | Anionic exchange of [PtCl₆]²⁻ | Liquid product mixtures from catalysis | Anionic exchange resin, NaOH | Removal of catalyst from product and recovery of Pt. | google.comgoogle.com |

| Precipitation | Conversion to less soluble salt | Spent reforming catalyst leachates | Ammonium chloride (NH₄Cl) | Precipitation of ammonium hexachloroplatinate for Pt recovery. | cscjournals.org |

Development of Receptors for Hexachloroplatinate Anion Extraction

The selective extraction of the hexachloroplatinate(IV) anion, [PtCl6]2-, is a significant area of research, driven by the economic importance of platinum and the need to recover it from various sources, including industrial waste and spent nuclear fuel. nottingham.ac.uk Scientists have been developing sophisticated receptors that can selectively bind to the [PtCl6]2- anion. These receptors often operate through an "outer-sphere" coordination mechanism, where they interact with the ligands of the metal complex rather than the metal center itself. nottingham.ac.uknih.gov

One successful approach involves the design of tripodal receptors containing functional groups like urea, amides, or sulfonamides. nih.gov These receptors can be protonated and then form strong hydrogen bonds with the chloride ligands of the [PtCl6]2- anion. nih.govresearchgate.net This interaction facilitates the formation of a neutral ion-pair that can be extracted into an organic solvent. nih.gov Studies have demonstrated that urea-containing ligands are generally more effective at extraction than their amide counterparts. nih.gov

A key feature of this extraction process is the use of a pH-swing mechanism. nottingham.ac.uknih.gov By controlling the acidity of the aqueous solution, the uptake and release of the hexachloroplatinate anion can be effectively managed. nottingham.ac.uknih.gov For example, certain tripodal ligands have shown exceptionally high loading capacities, extracting up to 95% of the Pt(IV) anions, and exhibit high selectivity for [PtCl6]2- even in the presence of a large excess of chloride ions. nih.gov In contrast, conventional extractants like trioctylamine (B72094) show significantly lower extraction efficiency under similar conditions. nih.gov

The table below summarizes the extraction efficiency of different receptor types for the hexachloroplatinate anion.

| Receptor Type | Functional Group | Extraction Efficiency for [PtCl6]2- | Selectivity over Cl- |

| Tripodal Receptors | Urea, Amido | Up to 95% | High |

| Trioctylamine | Amine | ~10% | Lower |

Data compiled from studies on selective anion extraction. nih.gov

Polymer Composite Film Development

The creation of polymer composite films incorporating disodium hexachloroplatinate has opened up new possibilities for advanced materials with tailored optical and electrical properties.

Incorporation into Polymer Matrices (e.g., Polyethylene (B3416737) Oxide) for Composite Films

Polyethylene oxide (PEO) is a commonly used polymer matrix for the development of composite films containing disodium hexachloroplatinate. researchgate.netju.edu.jo The synthesis of these films is typically achieved through a dip-coating method, where a substrate is dipped into a solution containing both PEO and the platinum salt. researchgate.netju.edu.jo Chemical, crystallographic, and thermal analyses have confirmed the successful incorporation of Na2PtCl6 into the PEO matrix. researchgate.netju.edu.jo

Optical and Electrical Properties of Composite Materials

The addition of disodium hexachloroplatinate to PEO films significantly alters their optical and electrical characteristics. researchgate.netju.edu.jo

Optical Properties: The transmittance of pure PEO films is high, but it decreases as the concentration of Na2PtCl6 increases. researchgate.netju.edu.jo This is accompanied by a decrease in the optical band-gap energy of the composite films. researchgate.netju.edu.jo For instance, the optical band-gap energy has been observed to decrease from 4.62 eV to 3.79 eV as the Na2PtCl6 content increases. researchgate.netju.edu.jo The refractive index of the PEO films also shows a dependence on the concentration of the platinum salt, with values increasing as more Na2PtCl6 is added (up to 8 wt.%). researchgate.netju.edu.jo These properties suggest that PEO/Na2PtCl6 composite films could be suitable for applications such as UV-shielding. researchgate.netju.edu.jo

Electrical Properties: The incorporation of disodium hexachloroplatinate enhances the electrical conductivity of the PEO matrix. researchgate.netju.edu.jo This increase in conductivity is attributed to the combined effects of the enhancement of PEO's conductivity and the contribution from the salt itself. researchgate.netju.edu.jo This makes these composite films promising for use in optoelectronic devices. researchgate.netju.edu.jo

The following table summarizes the key optical and electrical properties of PEO/Na2PtCl6 composite films.

| Property | Observation with Increasing Na2PtCl6 Content | Potential Application |

| Transmittance | Decreases researchgate.netju.edu.jo | UV-shielding researchgate.netju.edu.jo |

| Optical Band-Gap Energy | Decreases (e.g., from 4.62 to 3.79 eV) researchgate.netju.edu.jo | Optoelectronics researchgate.netju.edu.jo |

| Refractive Index | Increases (up to 8 wt.% Na2PtCl6) researchgate.netju.edu.jo | Optoelectronics researchgate.netju.edu.jo |

| Electrical Conductivity | Increases researchgate.netju.edu.joresearchgate.net | Optoelectronics researchgate.netju.edu.jo |

Future Research Directions and Emerging Trends

Rational Design of Novel Hexachloroplatinate(IV) Derivatives

The rational design of new hexachloroplatinate(IV) derivatives is a burgeoning area of research, primarily driven by the quest for more effective and targeted therapeutic agents, particularly in oncology. Platinum(IV) complexes are often developed as prodrugs that are activated within the body, and the hexachloroplatinate ion serves as a versatile scaffold for creating these novel compounds. researchgate.net

A key strategy in this area is the modification of the axial ligands of the octahedral Pt(IV) center. These ligands can be tailored to modulate the compound's pharmacological properties, such as its solubility, lipophilicity, and reduction potential, which is a critical step for its activation in vivo. researchgate.net For instance, researchers are designing Pt(IV) derivatives of known platinum(II) drugs by introducing bioactive molecules in the axial positions. This approach can lead to multi-action agents that combine the cytotoxic effects of platinum with the therapeutic benefits of the axial ligands. researchgate.net

Furthermore, the design of novel platinum compounds is increasingly aimed at targeting specific cellular pathways in cancer cells. rsc.org This targeted approach seeks to minimize the side effects commonly associated with traditional platinum-based chemotherapy. By incorporating moieties that have a high affinity for receptors overexpressed in cancer cells, such as estrogen receptors, researchers are developing derivatives that can be delivered more specifically to tumor tissues. rsc.org For example, hexachloroplatinate(IV) complexes containing pyridinium (B92312) and benzimidazole (B57391) groups have demonstrated inhibitory effects against carcinoma cell lines. researchgate.netnih.gov

The synthesis of these novel derivatives often involves direct reactions with the hexachloroplatinate(IV) ion or the oxidation of platinum(II) complexes. researchgate.net The ability to create both cis and trans isomers through different synthetic routes further expands the library of potential therapeutic compounds. researchgate.net

In-Situ Characterization Techniques for Reaction Monitoring

Understanding the intricate mechanisms of reactions involving hexachloroplatinate(IV) is crucial for optimizing existing processes and developing new applications. In-situ characterization techniques, which allow for the real-time analysis of a reaction as it occurs, have become indispensable tools for researchers in this field. numberanalytics.com These methods provide a dynamic window into the reaction, revealing transient intermediates and clarifying reaction pathways that would be difficult to discern through conventional ex-situ analysis. acs.org

A prominent in-situ technique is X-ray Absorption Spectroscopy (XAS), including Extended X-ray Absorption Fine Structure (EXAFS). researchgate.net XAS has been instrumental in monitoring the nucleation and growth of platinum nanoparticles from hexachloroplatinate precursors. acs.org For example, operando XAS studies using microfluidic cells have enabled the observation of intermediate species during the reduction of hexachloroplatinate(IV). acs.org These studies have provided evidence for the formation of Pt-Pt dimers as precursors to nanoparticle formation. acs.org